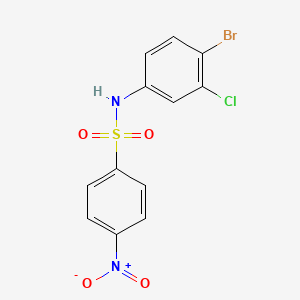
N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, which is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Oxidation: Hydrogen peroxide, acetic acid
Major Products
Nucleophilic Substitution: N-(4-azido-3-chlorophenyl)-4-nitrobenzenesulfonamide
Reduction: N-(4-bromo-3-chlorophenyl)-4-aminobenzenesulfonamide
Oxidation: N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfone
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-4-aminobenzenesulfonamide
- N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfone
- N-(4-bromo-3-chlorophenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHLBRSNGDFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B3516657.png)
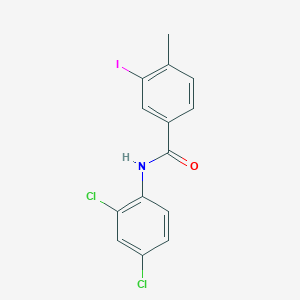
![N-(2,6-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3516670.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3516677.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B3516689.png)
amino]benzoyl}amino)benzoate](/img/structure/B3516699.png)
![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3516705.png)
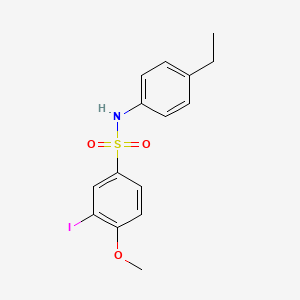
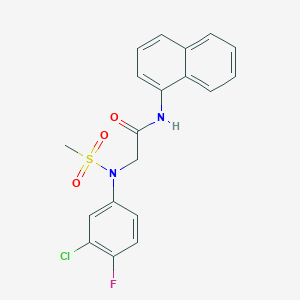
![4-chloro-N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3516721.png)
![2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3516729.png)
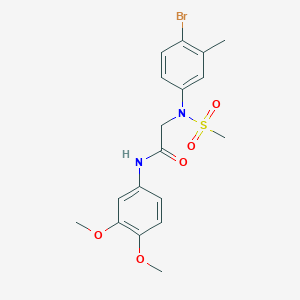
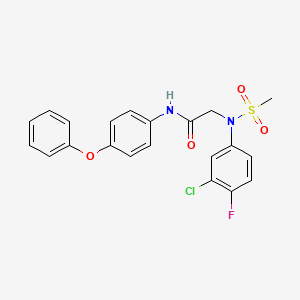
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3516759.png)
